2-Chlorobenzenesulfonamide
Overview
Description
2-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a halogenated sulfonamide derivative, characterized by the presence of a chlorine atom attached to the benzene ring and a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzenesulfonamide is the carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body .
Mode of Action
This compound interacts with the CA isoforms by binding to them, thereby inhibiting their enzymatic activity . This interaction can cause significant changes in the affinity and selectivity for a particular CA isoform .
Biochemical Pathways
The inhibition of CA isoforms by this compound affects the carbon dioxide hydration pathway . This can lead to downstream effects such as the disruption of bicarbonate and acid proton production, which are implicated in numerous ailments and diseases .
Pharmacokinetics
The compound’s water solubility is reported to be 4983mg/L at 15 ºC , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CA isoforms’ enzymatic activity . This can disrupt the balance of bicarbonate and acid protons in the body, potentially leading to various health conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. . Therefore, the compound’s action could be affected by the solvent environment. Additionally, safety precautions should be taken when handling this compound, as it can irritate the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary interactions is with carbonic anhydrase isoforms, where it acts as an inhibitor. Carbonic anhydrases are enzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons, and they are involved in various physiological processes. The inhibition of these enzymes by this compound can lead to alterations in pH regulation and other metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis . Additionally, the compound affects cellular metabolism by altering the balance of bicarbonate and protons, which can impact various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of carbonic anhydrase enzymes, inhibiting their catalytic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the sulfonamide group of this compound and the amino acid residues in the enzyme’s active site . The compound’s ability to inhibit enzyme activity can lead to changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro studies. These effects include sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules. These metabolic reactions increase the hydrophilicity of this compound, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound is influenced by its hydrophilicity and interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its target sites within the cell, where it can effectively inhibit enzyme activity and alter cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzenesulfonamide can be synthesized through the chlorination of benzenesulfonamide. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of drugs with antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Trifluorobenzenesulfonamide: Contains a trifluoromethyl group instead of chlorine, which can alter its chemical reactivity and biological activity.
4-Chlorobenzenesulfonamide: The chlorine atom is positioned differently on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness: The presence of the chlorine atom in this compound enhances its reactivity in substitution reactions and its ability to interact with biological targets. This makes it a versatile compound with unique applications in various fields.
Properties
IUPAC Name |
2-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCBZCMSYUSCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044979 | |
Record name | 2-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-82-6 | |
Record name | 2-Chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6961-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-CHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BT2I28A0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary environmental concern surrounding 2-chlorobenzenesulfonamide?
A: this compound is a major degradation product of the herbicide chlorsulfuron. While it exhibits lower phytotoxicity than its parent compound [], its persistence in soil is a concern []. Research indicates it can remain in soil for extended periods, potentially impacting subsequent crops and soil health.
Q2: How does the persistence of this compound in soil differ from its parent compound, chlorsulfuron?
A: Studies reveal that while both chlorsulfuron and this compound are found in soil after application, the latter exhibits greater persistence []. After 45 weeks in one study, around 5-8% of applied chlorsulfuron remained in the soil, compared to 15% of this compound []. This difference in persistence suggests this compound may pose a longer-term environmental risk.
Q3: What is the significance of the crystal structure analysis of N-(2-fluorobenzoyl)-2-chlorobenzenesulfonamide?
A: Crystal structure analysis of N-(2-fluorobenzoyl)-2-chlorobenzenesulfonamide provides valuable insights into the intermolecular interactions of this compound []. This information helps researchers understand its solid-state packing, which can influence its physical properties like solubility and stability, important factors for formulation and drug development.
Q4: How is Hirshfeld surface analysis used to understand the interactions of this compound derivatives?
A: Hirshfeld surface analysis, specifically dnorm surfaces, curvedness, and 2D fingerprint plots, helps visualize and quantify intermolecular interactions in crystal structures of this compound derivatives []. This technique provides a detailed understanding of the types of interactions (e.g., hydrogen bonding, π-π stacking) contributing to the compound's stability and packing arrangements.
Q5: What analytical techniques are commonly employed to detect and quantify this compound?
A: Gas chromatography, particularly when coupled with electron capture detection or mass spectrometry, is a sensitive technique for detecting and quantifying this compound residues in environmental samples []. This method allows for the separation and identification of the compound from complex matrices like soil and water.
Q6: What is the role of this compound in studies involving bound residues of chlorsulfuron in soil?
A: Research indicates that this compound can become incorporated into the bound residue fraction of chlorsulfuron in soil [, ]. This bound residue, containing this compound and other chlorsulfuron degradation products, poses challenges for extraction and analysis, potentially leading to an underestimation of the herbicide's long-term impact on the environment.
Q7: Can you elaborate on the use of 14C-labeled compounds in studying the fate of this compound?
A: The use of 14C-labeled chlorsulfuron in studies is crucial for tracking the fate of the herbicide and its degradation products, including this compound, in the environment [, ]. By tracing the radioactive label, researchers can determine the distribution, metabolism, and persistence of these compounds in soil, water, and plant systems.
Q8: How have structure-activity relationship (SAR) studies been applied to this compound derivatives?
A: SAR studies have been conducted on compounds containing the this compound moiety, particularly in the development of novel herbicides targeting the acetolactate synthase (ALS) enzyme []. By modifying different structural features of the molecule, researchers aim to enhance herbicidal activity, optimize target selectivity, and potentially reduce environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.